molecular formula C23H24O6 B190151 cudraxanthone L CAS No. 135541-40-1

cudraxanthone L

Cat. No. B190151
M. Wt: 396.4 g/mol
InChI Key: LVKPSBFBKBJJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cudraxanthone L is a natural flavanone compound . It is isolated from the roots of Cudrania tricuspidata and has been used for research purposes .


Molecular Structure Analysis

The molecular weight of Cudraxanthone L is 396.43 and its molecular formula is C23H24O6 . The SMILES notation for its structure is O=C1C2=C (OC3=C1C=C (O)C (O)=C3C/C=C ©\C)C=C (O)C (C © ©C=C)=C2O .


Physical And Chemical Properties Analysis

Cudraxanthone L is a yellow powder . The CAS number for Cudraxanthone L is 135541-40-1 .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Biomedical Laboratory Science .

Comprehensive and Detailed Summary of the Application

Cudraxanthone L (CXL) isolated from the roots of Cudrania tricuspidata has been studied for its inhibitory effect on human platelet aggregation . This research is significant because platelet aggregation is essential for the maintenance of hemostasis, but it can also trigger thrombosis .

Detailed Description of the Methods of Application or Experimental Procedures

The study focused on the action of CXL on collagen-stimulated human platelet aggregation, inhibition of platelet signaling molecules such as fibrinogen binding, intracellular calcium mobilization, fibronectin adhesion, dense granule secretion, and thromboxane A2 secretion . In addition, the inhibitory effect of CXL on thrombin-induced clot retraction was investigated .

Thorough Summary of the Results or Outcomes Obtained

The results showed that CXL inhibited collagen-induced human platelet aggregation, intracellular calcium mobilization, fibrinogen binding, fibronectin adhesion, and clot retraction without cytotoxicity . Therefore, it was confirmed that CXL has inhibitory effects on human platelet activities and has potential value as a natural substance for preventing thrombosis .

properties

IUPAC Name

1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKPSBFBKBJJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cudraxanthone L

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
J Zhang, H Sun, KX Jiang, X Song, X Wang… - Biomedicine & …, 2021 - Elsevier
… We extracted and isolated cudraxanthone L (CXL) from Cudrania tricuspidata and evaluated its anti-cancer efficacy. CXL treatment inhibited angiogenesis of chorioallantoic membrane (…
Number of citations: 8 www.sciencedirect.com
JH Shin, MH Rhee, HW Kwon - Natural Product Sciences, 2020 - dbpia.co.kr
… cudraflavanon B, isolupalbigenin, xanthone V1a, cudraflavone B, shuterin, and Cudraxanthone L (CXL) and we found CXL was an anti-platelet substance. Therefore, we studied to find …
Number of citations: 4 www.dbpia.co.kr
JH Hwang, SS Hong, XH Han, JS Hwang… - Journal of natural …, 2007 - ACS Publications
… of the root bark of Cudrania tricuspidata, along with four known prenylated xanthones, isocudraxanthone K (5), cudraxanthone C (6), cudratricusxanthone A (7), and cudraxanthone L (8)…
Number of citations: 56 pubs.acs.org
BW Lee, SW Gal, KM Park, KH Park - Journal of natural products, 2005 - ACS Publications
… Herein, we report the isolation and identification of a new isoprenylated tetrahydroxyxanthone (1) and full characterization of known macluraxanthone B (2) and cudraxanthone L (3) 6 …
Number of citations: 53 pubs.acs.org
J Kwon, NT Hiep, DW Kim, BY Hwang… - Journal of natural …, 2014 - ACS Publications
Seventeen new prenylated xanthones (1–17) were isolated from an ethyl acetate-soluble extract of root bark of Cudrania tricuspidata together with 17 previously identified xanthones. …
Number of citations: 49 pubs.acs.org
YC Kim, J Hur, DH Sohn, HS Kim - Korean Journal of …, 2008 - koreascience.kr
… H (3), cudratricusxanthone A (4), cudraxanthone L (5) and macluraxanthone B (6), have been … 5) 화합물 4는 cudratricusxanthone A, 6) 화합물 5는 cudraxanthone L, 7) 화 합물 6은 …
Number of citations: 12 koreascience.kr
CS Yoon, DC Kim, TH Quang, J Seo, DG Kang, HS Lee… - Molecules, 2016 - mdpi.com
Cudrania tricuspidata Bureau (Moraceae) is an important source of traditional Korean and Chinese medicines used to treat neuritis and inflammation. Cudratricusxanthone A (1), a …
Number of citations: 24 www.mdpi.com
YH Jo, SB Kim, Q Liu, BY Hwang… - Archiv der …, 2017 - Wiley Online Library
Investigation of the CH 2 Cl 2 and EtOAc‐soluble fractions of the roots of Cudrania tricuspidata afforded 31 compounds. The structures of the isolated compounds were determined on …
Number of citations: 15 onlinelibrary.wiley.com
BW Lee, JH Lee, ST Lee, HS Lee, WS Lee… - Bioorganic & medicinal …, 2005 - Elsevier
The new catecholic xanthone, 1,3,7-trihydroxy-4-(1,1-dimethyl-2-propenyl)-5,6-(2,2-dimethylchromeno)-xanthone (1), was isolated from the root bark of Cudrania tricuspidata together …
Number of citations: 198 www.sciencedirect.com
YH Tian, HC Kim, JM Cui, YC Kim - Archives of Pharmacal Research, 2005 - Springer
… C4 (1.33 g) was further purified using Sephadex LH-20 column (CHCI3/ EtOAc, 8:1), followed by RP C-18 column (85% aqueous MeOH) to afford cudraxanthone L (2, 69.2 mg). Fr. C5 (…
Number of citations: 82 link.springer.com

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